Ethyl 2,2-difluoropent-4-enoate
Overview
Description
Ethyl 2,2-difluoropent-4-enoate is an organic compound with the molecular formula C7H10F2O2 It is a fluorinated ester, characterized by the presence of two fluorine atoms attached to the second carbon of the pent-4-enoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2,2-difluoropent-4-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl pent-4-enoate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically occurs under mild conditions, often at room temperature, and in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors can optimize the reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,2-difluoropent-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 2,2-difluoropent-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2,2-difluoropent-4-enoate involves its interaction with molecular targets through its ester and fluorine functional groups. The fluorine atoms can enhance the compound’s stability and reactivity, influencing its interactions with enzymes and other biological molecules. The ester group can undergo hydrolysis, releasing the corresponding alcohol and carboxylic acid, which can further participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethyl pent-4-enoate: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
Ethyl 2-fluoropent-4-enoate: Contains only one fluorine atom, leading to different stability and reactivity compared to the difluorinated compound.
Methyl 2,2-difluoropent-4-enoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical properties.
Uniqueness
This compound is unique due to the presence of two fluorine atoms, which significantly influence its chemical behavior and potential applications. The difluorinated structure provides enhanced stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
ethyl 2,2-difluoropent-4-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O2/c1-3-5-7(8,9)6(10)11-4-2/h3H,1,4-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWORETBGSIWDRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC=C)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60555086 | |
Record name | Ethyl 2,2-difluoropent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110482-96-7 | |
Record name | Ethyl 2,2-difluoropent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60555086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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